An In-depth Technical Guide to the Physicochemical Properties of 3,3′,4,4′-Tetramethyldiphenyl Sulfone
An In-depth Technical Guide to the Physicochemical Properties of 3,3′,4,4′-Tetramethyldiphenyl Sulfone
This guide provides a comprehensive technical overview of 3,3′,4,4′-tetramethyldiphenyl sulfone, a compound of interest in materials science and synthetic chemistry. Given the limited availability of direct experimental data in peer-reviewed literature, this document establishes a predictive and methodological framework for its synthesis, purification, and characterization. By leveraging data from structurally analogous compounds, we provide researchers, scientists, and drug development professionals with a robust starting point for their investigations.
Introduction and Molecular Overview
3,3′,4,4′-Tetramethyldiphenyl sulfone belongs to the diaryl sulfone family, a class of compounds recognized for their high thermal stability and chemical resistance. The parent compound, diphenyl sulfone, is utilized as a high-temperature solvent for processing robust polymers like PEEK[1]. The introduction of four methyl groups onto the phenyl rings is anticipated to modify key physicochemical properties such as melting point, solubility, and crystal packing, thereby influencing its potential applications.
The core structure consists of two 1,2-dimethylphenyl (o-xylene) moieties linked by a sulfonyl group (-SO₂-). This substitution pattern is crucial as it influences the molecule's symmetry and electronic properties.
Table 1: Calculated Molecular Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₈O₂S |
| Molecular Weight | 274.38 g/mol |
| IUPAC Name | 1,1'-sulfonylbis(3,4-dimethylbenzene) |
Proposed Synthesis Pathway
A reliable synthesis of 3,3′,4,4′-tetramethyldiphenyl sulfone can be achieved via a Friedel-Crafts-type reaction. The most direct approach involves the reaction of o-xylene with a suitable sulfonating agent. An alternative, though more laborious, route would involve the oxidation of the corresponding 3,3',4,4'-tetramethyldiphenyl sulfide. The former is outlined below due to its efficiency.
Principle of Synthesis: Electrophilic Aromatic Substitution
The synthesis hinges on the electrophilic aromatic substitution of o-xylene. The sulfonylating agent, in this case, generated from sulfuric acid or a derivative, acts as the electrophile. The methyl groups on the o-xylene ring are activating and direct the incoming electrophile to the ortho and para positions. Due to steric hindrance from the existing methyl groups, substitution is favored at the 4-position.
Experimental Protocol: Synthesis
Materials:
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o-Xylene (1,2-dimethylbenzene)
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Sulfuric acid (H₂SO₄, 98%)
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Thionyl chloride (SOCl₂) (Optional, for generating the sulfonyl chloride in situ)
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Anhydrous dichloromethane (DCM) or other suitable inert solvent
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Anhydrous magnesium sulfate (MgSO₄)
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Ice bath
Step-by-Step Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add o-xylene (2.0 equivalents).
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Catalyst/Reagent Preparation: Cool the flask in an ice bath. Slowly add fuming sulfuric acid (1.0 equivalent) or a pre-formed sulfonyl chloride derivative to the stirred o-xylene. The reaction is exothermic and should be controlled carefully. The use of a Lewis acid catalyst may be explored to improve isomer selectivity, a technique noted in the synthesis of related dichlorodiphenyl sulfones[2].
-
Reaction: Allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Carefully quench the reaction by pouring the mixture over crushed ice. The crude product may precipitate as a solid.
-
Neutralization: Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until effervescence ceases.
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Extraction: Extract the product with dichloromethane (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of 3,3′,4,4′-tetramethyldiphenyl sulfone.
Predicted Physicochemical Properties and Characterization Protocols
The following section outlines the predicted properties of the target molecule and provides detailed protocols for their experimental verification.
Physical State and Solubility
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Predicted State: White to off-white crystalline solid at room temperature, similar to other diaryl sulfones[1][3].
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Predicted Solubility: Low solubility in water is expected. Good solubility is predicted in common organic solvents such as chloroform, tetrahydrofuran (THF), and N,N-dimethylacetamide (DMAc), which is a characteristic of methyl-substituted poly(ether sulfone)s[4].
Table 2: Predicted Physical Properties and Comparison with Analogs
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3,3′,4,4′-Tetramethyldiphenyl Sulfone | 274.38 | ~130-150 (Predicted) | >380 (Predicted) |
| Diphenyl Sulfone[1] | 218.27 | 123 | 379 |
| 3,3′,4,4′-Tetramethylbiphenyl[5] | 210.31 | 74-77 | 317.5 |
Thermal Properties: Melting Point Determination
Protocol:
-
Sample Preparation: Ensure the purified product is completely dry. Load a small amount into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Analysis: Place the capillary tube in a calibrated digital melting point apparatus.
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Heating: Use a rapid heating rate to approximate the melting point, then repeat with a fresh sample at a slower rate (1-2 °C/min) near the expected temperature to determine the melting range accurately.
Spectroscopic Characterization
NMR spectroscopy is essential for structural elucidation. Predicted chemical shifts are based on standard values for aromatic and methyl protons in similar chemical environments.
Predicted ¹H NMR Spectrum (in CDCl₃):
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Aromatic Protons: Signals expected in the range of 7.2-7.9 ppm. The specific substitution pattern should result in a complex but interpretable set of singlets and doublets.
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Methyl Protons: Two distinct singlets are expected in the range of 2.2-2.5 ppm, each integrating to 6 protons (representing the C3/C3' and C4/C4' methyl groups).
Predicted ¹³C NMR Spectrum (in CDCl₃):
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Aromatic Carbons: Multiple signals between 125-145 ppm. Carbons directly attached to the sulfone group will be the most downfield.
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Methyl Carbons: Signals expected around 19-22 ppm.
NMR Sample Preparation Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a 300 MHz or higher field spectrometer. Standard compilations of NMR chemical shifts can be used for reference[6].
IR spectroscopy is used to identify key functional groups. The sulfone group has very strong and characteristic absorption bands.
Predicted Key IR Absorption Bands:
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S=O Asymmetric Stretch: ~1300-1350 cm⁻¹ (strong)
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S=O Symmetric Stretch: ~1140-1180 cm⁻¹ (strong)
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Aromatic C=C Stretch: ~1450-1600 cm⁻¹
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Aromatic C-H Stretch: ~3030-3100 cm⁻¹
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Aliphatic C-H Stretch (Methyl): ~2850-2960 cm⁻¹
IR Sample Preparation Protocol (KBr Pellet):
-
Grind 1-2 mg of the dry sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
Place the pellet in the spectrometer and acquire the spectrum.
Crystal Structure Analysis
Determining the single-crystal X-ray structure provides definitive proof of structure and insights into the molecule's three-dimensional conformation and packing. The dihedral angle between the two phenyl rings is a key structural parameter in diaryl sulfones[7].
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution. A solvent system like ethanol/water or dichloromethane/hexane should be explored.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data. This will yield precise bond lengths, bond angles, and information about intermolecular interactions.
Crystal Growth and Analysis Workflow
Caption: A typical workflow for determining the single-crystal X-ray structure.
Conclusion
While 3,3′,4,4′-tetramethyldiphenyl sulfone is not extensively documented, its synthesis and characterization are readily achievable through standard organic chemistry techniques. This guide provides a comprehensive framework, grounded in the established properties of related diaryl sulfones, to enable researchers to confidently produce and analyze this compound. The predictive data serves as a benchmark for experimental results, and the detailed protocols offer a clear path for obtaining high-quality, reliable data for use in materials science, polymer chemistry, and other advanced applications.
References
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ChemBK. 3,3',4,4'-Tetramethyldiphenyl - Physico-chemical Properties. Available from: [Link]
- Google Patents. CN106518821A - Preparation method of 3,3',4,4'-diphenyl sulfone tetracarboxylicdianhydride.
- Synthesis, characterization, and crystal structures of silylated 4,4′-diaminodiphenyl sulfone. (2025). Source not specified.
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PubChem. Diphenyl sulfone | C12H10O2S | CID 31386. Available from: [Link]
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Yeo, K. L., Tiekink, E. R. T., & Ng, S. W. (2017). Crystal structure of bis[bis(4-azaniumylphenyl) sulfone] tetranitrate monohydrate. IUCrData, 2(11), x171733. Available from: [Link]
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Mironov, M. A., et al. (2022). Highly efficient synthesis of 3,4-diarylbutadiene sulfones using Heck–Matsuda reaction. RSC Advances, 12(12), 7235-7243. Available from: [Link]
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Jadhava, S. N., et al. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances. Available from: [Link]
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PubChem. 2,2',5,5'-Tetramethyl-4,4'-dihydroxy diphenyl sulfone. Available from: [Link]
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Pollicino, A., et al. (2011). Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols. Polymers, 3(4), 1866-1881. Available from: [Link]
- Google Patents. CN101302137A - Preparation of 3, 3', 4,4' -tetramethyl diphenyl alkane.
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Wikipedia. Diphenyl sulfone. Available from: [Link]
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European Patent Office. PROCESS FOR PRODUCING DIPHENYL SULFONE COMPOUND - EP 0465665 A1. Available from: [Link]
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ResearchGate. Synthesis of deuterated 4,4′‐diaminodiphenylsulfone (Dapsone) and related analogs. Available from: [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available from: [Link]
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Silverberg, L. J., et al. (2023). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][2][5]thiazin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 268–273. Available from: [Link]
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